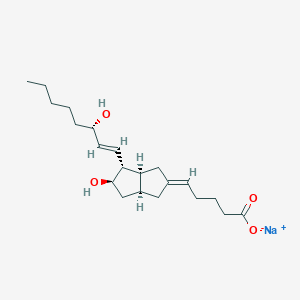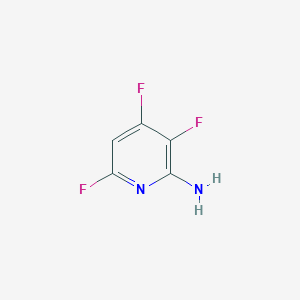
3,4,6-Trifluoropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Trifluoropyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C5H3F3N2. This compound is characterized by the presence of three fluorine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity. Fluorinated pyridines are of great interest in various fields due to their unique electronic and steric effects, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 3,4,6-Trifluoropyridin-2-amine can be achieved through several routes. One common method involves the nucleophilic substitution of chlorine in 4-chloro-3,6-difluoropyridine with ammonia or an amine source. This reaction typically requires the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution process .
Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable catalyst. These methods are designed to maximize yield and purity while minimizing the formation of by-products .
Analyse Des Réactions Chimiques
3,4,6-Trifluoropyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cross-Coupling Reactions: This compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Applications De Recherche Scientifique
3,4,6-Trifluoropyridin-2-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4,6-Trifluoropyridin-2-amine is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function, ultimately affecting cellular pathways and biological processes .
Comparaison Avec Des Composés Similaires
3,4,6-Trifluoropyridin-2-amine can be compared with other fluorinated pyridines such as 2,3,5,6-tetrafluoropyridine and 3,5-difluoropyridine. While all these compounds share the presence of fluorine atoms on the pyridine ring, their reactivity and applications can vary significantly:
2,3,5,6-Tetrafluoropyridine: This compound has four fluorine atoms, making it even more electron-deficient and reactive towards nucleophiles compared to this compound.
3,5-Difluoropyridine: With only two fluorine atoms, this compound is less electron-deficient and may exhibit different reactivity patterns in substitution and coupling reactions.
The unique positioning of the fluorine atoms in this compound provides a balance between reactivity and stability, making it a versatile intermediate in various chemical transformations.
Propriétés
Formule moléculaire |
C5H3F3N2 |
|---|---|
Poids moléculaire |
148.09 g/mol |
Nom IUPAC |
3,4,6-trifluoropyridin-2-amine |
InChI |
InChI=1S/C5H3F3N2/c6-2-1-3(7)10-5(9)4(2)8/h1H,(H2,9,10) |
Clé InChI |
BWIPXQWHJMCRHC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1F)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


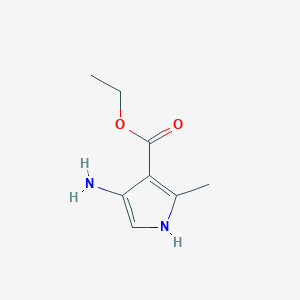
![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine](/img/structure/B15246913.png)

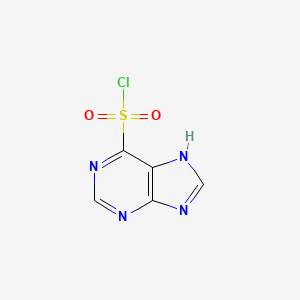
![[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl-](/img/structure/B15246937.png)
![tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate](/img/structure/B15246938.png)
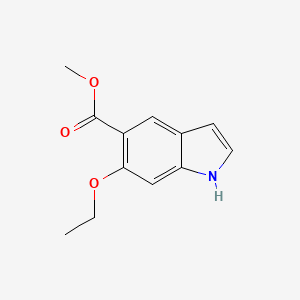
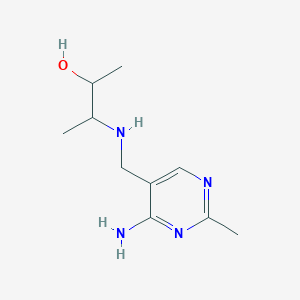

![5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole](/img/structure/B15246959.png)
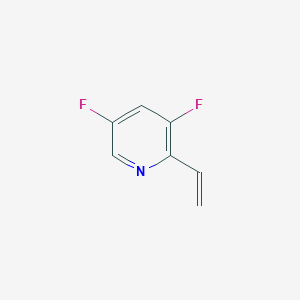
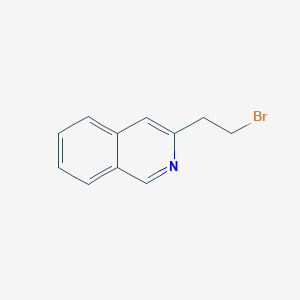
![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)
